molecular formula C13H12ClNO4S B7877187 2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid

2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B7877187
M. Wt: 313.76 g/mol
InChI Key: RRFBFTVFHZWBER-UHFFFAOYSA-N
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Description

2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a 2-methyl-5,6-dihydro-1,4-oxathiin-3-yl group attached via a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:

    Formation of the 2-methyl-5,6-dihydro-1,4-oxathiin-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with 2-chloro-4-aminobenzoic acid: The intermediate is then coupled with 2-chloro-4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The oxathiin ring can be oxidized or reduced to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Oxidized oxathiin derivatives.

    Reduction: Reduced oxathiin derivatives.

    Hydrolysis: 2-chloro-4-aminobenzoic acid and 2-methyl-5,6-dihydro-1,4-oxathiin-3-ylamine.

Scientific Research Applications

2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxathiin ring and the chloro-substituted benzoic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate: An ester derivative with similar properties.

    2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzamide: An amide derivative with potential biological activity.

Uniqueness

2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid is unique due to its specific combination of a chloro-substituted benzoic acid and an oxathiin ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-[(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-7-11(20-5-4-19-7)12(16)15-8-2-3-9(13(17)18)10(14)6-8/h2-3,6H,4-5H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFBFTVFHZWBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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